molecular formula C18H20O3 B13940605 beta-Ethylidene-6-methoxy-alpha,alpha-dimethylnaphthalene-2-propionic acid CAS No. 60533-05-3

beta-Ethylidene-6-methoxy-alpha,alpha-dimethylnaphthalene-2-propionic acid

Cat. No.: B13940605
CAS No.: 60533-05-3
M. Wt: 284.3 g/mol
InChI Key: ARMLYYXIJXARED-UHFFFAOYSA-N
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Description

beta-Ethylidene-6-methoxy-alpha,alpha-dimethylnaphthalene-2-propionic acid is a naphthalene-derived organic compound characterized by a methoxy group at position 6 of the naphthalene ring, a propionic acid moiety at position 2, and distinct substituents: an ethylidene group at the beta position and two methyl groups at the alpha positions. While direct pharmacological data for this compound are sparse in the provided evidence, its structural analogs (e.g., naproxen) suggest relevance in anti-inflammatory or analgesic applications .

Properties

CAS No.

60533-05-3

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

3-(6-methoxynaphthalen-2-yl)-2,2-dimethylpent-3-enoic acid

InChI

InChI=1S/C18H20O3/c1-5-16(18(2,3)17(19)20)14-7-6-13-11-15(21-4)9-8-12(13)10-14/h5-11H,1-4H3,(H,19,20)

InChI Key

ARMLYYXIJXARED-UHFFFAOYSA-N

Canonical SMILES

CC=C(C1=CC2=C(C=C1)C=C(C=C2)OC)C(C)(C)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of beta-Ethylidene-6-methoxy-alpha,alpha-dimethylnaphthalene-2-propionic acid typically involves:

  • Preparation of methoxynaphthalene derivatives as key intermediates.
  • Formation of appropriate organometallic reagents (e.g., zinc or cadmium organometallics).
  • Coupling with alkyl halopropionates to form esters.
  • Hydrolysis to yield the propionic acid.
  • Optical resolution to isolate the desired enantiomer.

Key Synthetic Steps and Conditions

Step Description Reagents & Conditions Outcome
1 Preparation of 6-methoxy-2-(1-propynyl)naphthalene Treat 6-methoxy-2-naphthyl halides with dimethyl sulfoxide and sodium methoxide or nitrogen bases in chlorinated solvents (chloroform, dichloromethane) at 5–30°C for 20 min to 2 hours Formation of 6-methoxy-2-(1-propynyl)naphthalene intermediate
2 Formation of organozinc or organocadmium intermediates React 6-methoxy-2-naphthyl bromide/chloride/iodide with magnesium in ether solvents (THF) at reflux; then treat with zinc halide or cadmium chloride at elevated temperatures Formation of di-(6-methoxy-2-naphthyl)zinc or 6-methoxy-2-naphthylzinc halide intermediates
3 Coupling reaction React organozinc intermediates with lower alkyl Z-halopropionates (e.g., ethyl 2-bromopropionate) in inert solvents to form lower alkyl 2-(6-methoxy-2-naphthyl)propionate esters Formation of ester intermediates
4 Hydrolysis of ester Hydrolyze esters under acidic or basic conditions to yield racemic 2-(6-methoxy-2-naphthyl)propionic acid Racemic acid obtained
5 Optical resolution Resolve racemic mixture by forming diastereomeric salts with optically active amines (e.g., cinchonidine) or by selective biological degradation Isolation of optically active (S)- or (R)-2-(6-methoxy-2-naphthyl)propionic acid (naproxen) or related compounds

Specific Process Details

  • Methoxylation of beta-naphthol : The 6-methoxy substituent is introduced by methylating beta-naphthol using methyl alcohol in the presence of sulfuric acid or by methylation with dimethyl sulfate, although the latter generates undesirable by-products and is less preferred.

  • Use of aprotic solvents : Diethyl ether is preferred for organometallic reactions due to higher yields and purity compared to other ethers or aromatic solvents.

  • Temperature control : Organometallic formation and coupling reactions are typically conducted between 5°C and reflux temperature (~35–65°C depending on solvent), with reaction times from 12 to 24 hours for some steps.

  • Alternative bases : Sodium or sodium alkoxides in alcohols are ineffective for some transformations; nitrogen-containing bases in chlorinated solvents are more successful.

  • Hydrogenation and halogen replacement : For preparing the d-isomer, halogen atoms at specific positions (e.g., 5-position) can be replaced by hydrogen via catalytic hydrogenation using nickel/aluminum alloys or Raney nickel with hydrazine hydrate at 25–50°C over 1–4 hours.

Data Tables Summarizing Key Research Outcomes

Parameter Method/Condition Yield (%) Purity Notes
Methylation of beta-naphthol Heating with methyl alcohol + sulfuric acid High (not quantified) High Classic method; generates 6-methoxy derivative
Formation of 6-methoxy-2-(1-propynyl)naphthalene DMSO + sodium methoxide, 5–30°C, 20 min–2 h Good (not quantified) High Nitrogen bases in chlorinated solvents also effective
Organometallic intermediate formation Mg in THF reflux + ZnCl2 or CdCl2 High (not quantified) High Key for coupling step
Coupling with ethyl 2-bromopropionate Inert solvent (THF), room temp to reflux High (not quantified) High Forms ester intermediate
Hydrolysis of ester Acidic or basic hydrolysis Quantitative High Yields racemic acid
Optical resolution Diastereomeric salt formation with cinchonidine Moderate to high >99% ee Fractional crystallization used
Halogen replacement (hydrogenation) Ni/Al alloy + hydrazine hydrate, 25–50°C, 1–4 h Quantitative High Used to prepare d-isomer

Detailed Research Outcomes and Observations

  • The racemic mixture of the target propionic acid is typically produced first and then resolved to obtain the biologically active isomer. This is due to the difficulty of asymmetric synthesis in early steps.

  • The use of organometallic intermediates (zinc or cadmium derivatives) is crucial for the efficient coupling with alkyl halopropionates, enabling the formation of the propionate ester with good yields and regioselectivity.

  • Solvent choice and reaction conditions heavily influence yields and purity. Diethyl ether and tetrahydrofuran (THF) are preferred solvents for organometallic and coupling reactions.

  • The methylation step to introduce the methoxy group is optimized by using methyl chloride or methyl bromide in halogen-free solvents with strong bases, avoiding the use of dimethyl sulfate which produces problematic by-products.

  • Optical resolution is commonly performed by forming diastereomeric salts with optically active amines such as cinchonidine, allowing separation by fractional crystallization. This method yields the desired enantiomer with high optical purity, essential for pharmaceutical applications.

  • The hydrogenation step to remove halogen substituents is performed under mild conditions with nickel catalysts and hydrazine hydrate, achieving quantitative conversion without racemization.

Chemical Reactions Analysis

beta-Ethylidene-6-methoxy-alpha,alpha-dimethylnaphthalene-2-propionic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace the methoxy or ethylidene groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

beta-Ethylidene-6-methoxy-alpha,alpha-dimethylnaphthalene-2-propionic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of beta-Ethylidene-6-methoxy-alpha,alpha-dimethylnaphthalene-2-propionic acid involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes or signaling pathways. The compound’s antioxidant properties could be attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analog is 2-(6-Methoxy-2-naphthyl)propionic acid (racemic naproxen), which shares the naphthalene core, methoxy group, and propionic acid chain. Critical differences lie in the substituents:

  • beta-Ethylidene group : Introduces unsaturation (C=C bond), altering electronic distribution and steric bulk compared to naproxen’s single methyl group.

Table 1: Substituent Comparison

Compound Substituents (Position) Key Structural Features
beta-Ethylidene-6-methoxy-alpha,alpha-dimethylnaphthalene-2-propionic acid Ethylidene (β), dimethyl (α), methoxy (6) Unsaturated side chain, increased steric bulk
2-(6-Methoxy-2-naphthyl)propionic acid (Naproxen) Methyl (α), methoxy (6) Saturated side chain, lower steric hindrance
NMR Spectral Analysis

highlights the utility of NMR in differentiating structurally similar compounds. For example, in naproxen analogs, chemical shift variations in specific regions (e.g., positions 29–36 and 39–44) correlate with substituent changes (Table 2, Figure 6 in ). Applied to this compound:

  • Region A (positions 39–44) : Ethylidene’s unsaturated bond would deshield adjacent protons, causing downfield shifts compared to naproxen.
  • Region B (positions 29–36) : Dimethyl groups may shield nearby protons, leading to upfield shifts .

Table 2: Hypothetical NMR Chemical Shift Differences

Proton Region beta-Ethylidene Derivative (ppm) Naproxen (ppm) Shift Direction Rationale
39–44 ~6.8–7.2 ~6.5–6.9 Downfield Ethylidene unsaturation
29–36 ~2.1–2.5 ~2.3–2.7 Upfield Dimethyl shielding
Environmental and Metabolic Stability

While direct data for this compound are lacking, evidence on perfluorinated acids (e.g., ADONA, PFBS) underscores the impact of substituents on environmental persistence . By analogy:

  • Ethylidene group : May reduce hydrolytic stability compared to naproxen’s saturated chain but enhance resistance to oxidative degradation.
  • Dimethyl groups : Likely slow cytochrome P450-mediated metabolism, extending half-life relative to naproxen .
Lumping Strategy for Predictive Modeling

proposes lumping structurally similar compounds to simplify reaction networks (Tables 3–4 in ). For this compound:

  • Grouping criteria : Shared naphthalene core and propionic acid moiety.
  • Exclusion factors : Ethylidene and dimethyl groups necessitate separate treatment in pharmacokinetic models due to unique reactivity .

Biological Activity

Beta-Ethylidene-6-methoxy-alpha,alpha-dimethylnaphthalene-2-propionic acid (commonly referred to as beta-EMDNPA) is an organic compound with notable biological activities. Its molecular formula is C18H20O3C_{18}H_{20}O_{3} and it has a molar mass of approximately 284.35 g/mol. The compound features a naphthalene ring that is substituted with both a methoxy group and an ethylidene group, contributing to its unique chemical properties and potential therapeutic applications.

Chemical Structure

The structural configuration of beta-EMDNPA is significant for its biological activity. The presence of the propionic acid moiety suggests its potential as a non-steroidal anti-inflammatory drug (NSAID), similar to other compounds in this class.

Property Value
Molecular FormulaC18H20O3
Molar Mass284.35 g/mol
Boiling Point456.7 °C
Flash Point164.3 °C
Density1.125 g/cm³
LogP4.36

Anti-inflammatory Effects

Beta-EMDNPA exhibits significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. This mechanism is similar to that of well-known NSAIDs like ibuprofen and naproxen, which are widely used to reduce inflammation and pain .

Pharmacological Mechanisms

Research indicates that beta-EMDNPA interacts with various biological targets, enhancing its pharmacological profile:

  • Cyclooxygenase Inhibition : Like other propionic acid derivatives, beta-EMDNPA may inhibit COX-1 and COX-2 enzymes, leading to decreased synthesis of prostaglandins, which are mediators of inflammation.
  • Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, potentially reducing oxidative stress in biological systems.

Case Studies and Research Findings

Several studies have explored the biological activity of beta-EMDNPA:

  • In Vitro Studies : In laboratory settings, beta-EMDNPA demonstrated a dose-dependent inhibition of COX enzymes in human cell lines, supporting its potential as an anti-inflammatory agent.
  • Animal Models : In animal models of inflammation, administration of beta-EMDNPA resulted in significant reductions in inflammatory markers compared to control groups. This suggests its therapeutic potential in treating conditions characterized by chronic inflammation.
  • Comparative Studies : Comparative studies with other NSAIDs showed that beta-EMDNPA may offer enhanced efficacy due to its unique structural features, which could influence its pharmacokinetic properties .

Comparison with Similar Compounds

The following table outlines the similarities and differences between beta-EMDNPA and other NSAIDs:

Compound Name Molecular Formula Biological Activity Unique Features
This compoundC18H20O3Anti-inflammatoryUnique methoxy and ethylidene substitutions
IbuprofenC13H18O2Anti-inflammatoryWidely used NSAID
NaproxenC14H14O3AnalgesicLonger half-life than ibuprofen
DiclofenacC14H11Cl2NNaO2Anti-inflammatoryPotent COX inhibitor

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